3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is a chemical compound characterized by its unique trifluoromethyl group and pyrrolidine structure. It is classified as an organic compound and is often utilized in scientific research due to its potential applications in pharmaceuticals and agrochemicals. The molecular formula for this compound is , with a CAS Number of 1185301-92-1, indicating its identification in chemical databases. It is recognized as an irritant, necessitating careful handling during laboratory use .
The synthesis of 3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride typically involves several steps:
This multi-step synthesis highlights the complexity involved in creating this compound, requiring careful control of reaction conditions and purification processes .
The molecular structure of 3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a phenoxy group that contains a trifluoromethyl substituent.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological targets .
3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride can participate in various chemical reactions:
These reactions are crucial for exploring its reactivity profile and potential modifications for enhanced activity or selectivity in applications .
The mechanism of action for 3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is not fully elucidated but is believed to involve:
Further research is necessary to clarify these mechanisms and establish quantitative relationships between structure and activity .
3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride has several notable applications:
The trifluoromethyl group is a privileged substituent in medicinal chemistry due to its profound influence on molecular properties. Its strong electron-withdrawing nature (σI = 0.43) combined with high lipophilicity (π = 0.88) enhances membrane permeability and bioavailability. When attached to aromatic systems, –CF3 stabilizes adjacent positive charges through field effects, improving binding affinity to target proteins [7]. Notably, the group's metabolic resistance arises from the strength of carbon-fluorine bonds (bond energy ~485 kJ/mol), which impedes oxidative degradation by cytochrome P450 enzymes [3].
In aryl-containing pharmaceuticals, –CF3 often enhances target engagement through multipolar interactions with protein carbonyl groups or backbone amides. This is exemplified in commercial drugs like aprepitant (anti-emetic), fluoxetine (antidepressant), and celecoxib (COX-2 inhibitor), where the –CF3 group contributes critically to both potency and pharmacokinetic profiles [7]. Computational studies indicate that ortho-substituted –CF3 on phenyl rings induces steric constraints that favor bioactive conformations, a feature directly relevant to 3-{[2-(trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride's design [3].
Table 1: Impact of Trifluoromethyl Group on Key Pharmaceutical Parameters
Parameter | Methyl Group (–CH₃) | Trifluoromethyl (–CF₃) | Biological Consequence |
---|---|---|---|
Lipophilicity (π) | 0.56 | 0.88 | Enhanced membrane permeability |
Electron Withdrawing (σI) | -0.04 | 0.43 | Improved binding to electron-rich targets |
Metabolic Stability | Low (susceptible to oxidation) | High (resists oxidation) | Prolonged half-life |
Steric Volume (ų) | 23.5 | 38.8 | Favors specific binding pocket interactions |
Hydrogen Bond Capacity | None | Weak acceptor | Supplementary target engagement |
Pyrrolidine's saturated five-membered ring provides exceptional versatility in drug design. Unlike planar aromatic systems, pyrrolidine adopts envelope conformations through pseudorotation (barrier: ~5-8 kcal/mol), enabling optimal three-dimensional positioning of pharmacophores [10]. The scaffold's basic nitrogen (pKa ~11.3) facilitates salt formation (e.g., hydrochloride salts) for improved solubility and facilitates interactions with acidic biological targets. This nitrogen also serves as a synthetic handle for N-functionalization to modulate steric and electronic properties.
Structurally diverse pyrrolidine-containing compounds demonstrate therapeutic relevance across multiple domains:
The chiral centers in substituted pyrrolidines enable exploration of stereospecific interactions. For instance, in DPP-IV inhibitors, (S)-configured pyrrolidine derivatives show 10-100x greater potency than (R)-isomers due to precise hydrogen bonding with catalytic residues [5]. This stereochemical sensitivity underscores the importance of chiral synthesis in developing 3-{[2-(trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride derivatives.
Table 2: Pyrrolidine vs. Related Heterocycles in Drug Design
Parameter | Pyrrolidine | Pyrrole | Piperidine | Cyclopentane |
---|---|---|---|---|
Ring Saturation | Saturated | Unsaturated | Saturated | Saturated |
Nitrogen Basicity | Strong (pKa~11.3) | Weak (pKa~0.4) | Moderate (pKa~10.7) | None |
Conformational Flexibility | High (pseudorotation) | Rigid planar | Moderate (chair inversion) | High (puckering) |
3D Coverage (Principal Component %) | 78% | 35% | 65% | 80% |
Representative Drugs | Proline, nicotine | Atorvastatin, ketorolac | Sitagliptin, risperidone | Prostaglandins |
The strategic combination of phenoxymethyl (–CH2OPh) and ortho-trifluoromethyl groups creates complementary effects that enhance target engagement. The methylene spacer in the phenoxymethyl group increases conformational freedom, allowing the pyrrolidine nitrogen and aromatic system to adopt optimal binding geometries. This flexibility is particularly advantageous for interacting with deep binding pockets of enzymes like α-glucosidase, where molecular docking shows a 30% improvement in binding energy compared to non-spacered analogs [5].
The ortho-positioned –CF3 group exerts two critical effects:
Docking studies of structurally similar compounds demonstrate simultaneous engagement with multiple enzyme subsites: the protonated pyrrolidine nitrogen forms salt bridges with Asp/ Glu residues, the aromatic ring participates in π-stacking with His/Tyr side chains, and the –CF3 group occupies hydrophobic clefts. This multi-point interaction explains the enhanced inhibitory activity observed in derivatives like 3-(2-(trifluoromethyl)phenoxy)pyrrolidine against DPP-IV (IC50 = 0.8 μM) compared to meta-substituted analogs (IC50 = 3.2 μM) [5] [8]. The methylene bridge further amplifies this synergy by enabling optimal spatial orientation of these pharmacophores.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7